Phenacemide

Descripción general

Descripción

La ciclopenilcitosina es un nucleósido carbocíclico y un análogo sintético de la citidinaLa ciclopenilcitosina ha demostrado actividad contra más de 20 virus, incluyendo adenovirus, virus del herpes simple y citomegalovirus .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La ciclopenilcitosina se puede sintetizar a través de varias rutas sintéticasLas condiciones de reacción típicamente implican el uso de ácidos o bases fuertes, altas temperaturas y catalizadores específicos para facilitar los pasos de ciclización y funcionalización posteriores .

Métodos de Producción Industrial: La producción industrial de ciclopenilcitosina implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso puede incluir múltiples pasos de purificación, como la cristalización y la cromatografía, para obtener el producto final adecuado para aplicaciones farmacéuticas .

Análisis De Reacciones Químicas

Tipos de Reacciones: La ciclopenilcitosina experimenta diversas reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica .

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno se pueden utilizar para introducir grupos funcionales que contienen oxígeno.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean para reducir grupos funcionales específicos.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de ciclopenilcitosina con grupos funcionales alterados, que pueden exhibir diferentes actividades y propiedades biológicas .

Aplicaciones Científicas De Investigación

La ciclopenilcitosina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para sintetizar otros análogos de nucleósidos y estudiar sus propiedades químicas.

Biología: La ciclopenilcitosina se emplea en investigación para comprender sus mecanismos antivirales e interacciones con enzimas virales.

Medicina: El compuesto se investiga por su posible uso en terapias antivirales y tratamiento del cáncer. Ha demostrado promesa en inhibir la replicación de varios virus e inducir la apoptosis en las células cancerosas.

Mecanismo De Acción

El mecanismo de acción de la ciclopenilcitosina implica la inhibición de la enzima CTP sintetasa, que es responsable de convertir UTP en CTP. Esta inhibición conduce a un agotamiento del suministro de CTP necesario para la replicación viral. Además, la ciclopenilcitosina se fosforila intracelularmente para formar su metabolito activo, que interfiere con la síntesis de ácidos nucleicos e induce la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

La ciclopenilcitosina es única en comparación con otros análogos de nucleósidos debido a su estructura carbocíclica y actividad antiviral de amplio espectro. Compuestos similares incluyen:

Cidofovir: Otro análogo de nucleósido con propiedades antivirales, utilizado principalmente para tratar infecciones por citomegalovirus.

Neplanocina A: Un producto de fermentación natural con actividad antiviral, estructuralmente similar a la ciclopenilcitosina.

Propiedades

IUPAC Name |

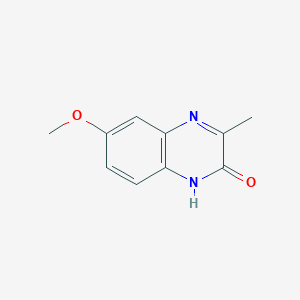

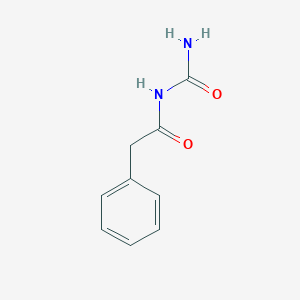

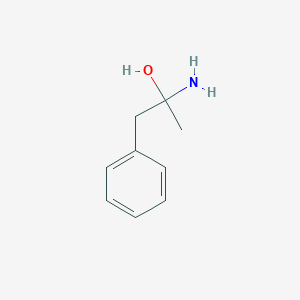

N-carbamoyl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-9(13)11-8(12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFRXWCVYUEORT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023442 | |

| Record name | Phenacemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenacemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

VERY SLIGHTLY SOL IN WATER; SLIGHTLY SOL IN ALC, BENZENE, CHLOROFORM, ETHER, SLIGHTLY SOL IN ACETONE, 1.06e+00 g/L | |

| Record name | Phenacemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENACEMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenacemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Phenacemide binds to and blocks neuronal sodium channels or voltage sensitive calcium channels. This blocks or suppresses neuronal depolarization and hypersynchronization. Hypersynchronization is what often causes seizures., IT ACTS BOTH TO INCR THRESHOLD FOR CONVULSIVE STIMULI REACHING CNS AS WELL AS PREVENTING SPREAD OF SEIZURE DISCHARGE FROM INITIATING FOCI., ...HAS BROAD SPECTRUM OF ANTICONVULSANT ACTIVITY IN EXPTL ANIMALS. IN NONTOXIC DOSES, IT ABOLISHES TONIC EXTENSOR PHASE OF MAX ELECTROSHOCK SEIZURES, ELEVATES THRESHOLD FOR ELECTROSHOCK CONVULSIONS IN NORMAL & HYPONATREMIC ANIMALS, & PREVENTS OR MODIFIES PENTYLENETETRAZOL SEIZURES..., The mechanism of action in humans has not been established. However, in animals, at doses well below those causing neurological signs, phenacemide elevates the threshold for minimal electroshock convulsions and abolishes the tonic phase of maximal electroshock seizures. It also prevents or modified seizures induced by pentylenetetrazol or other convulsants. | |

| Record name | Phenacemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENACEMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ALCOHOL, WHITE TO PRACTICALLY WHITE, FINE, CRYSTALLINE POWDER, WHITE TO CREAMY WHITE CRYSTALLINE SOLID | |

CAS No. |

63-98-9 | |

| Record name | Phenacemide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenacemide [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenacemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phenacemide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenacemide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenacemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenacemide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENACEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAI7J52V09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENACEMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenacemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

212-216 °C, 215 °C | |

| Record name | Phenacemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENACEMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenacemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Phenacemide impact serum creatinine levels?

A1: this compound has been observed to elevate serum creatinine levels without indicating kidney damage. Studies propose that this effect may stem from this compound interfering with creatinine elimination pathways or influencing its distribution within the body. [, , , ] Notably, this effect is reversible upon discontinuation of the drug. [, ]

Q2: Does this compound affect the metabolism of creatine?

A2: Research in rabbits suggests that this compound administration leads to a decrease in both serum and urine creatine levels while simultaneously increasing creatinine levels. This observation suggests a potential influence of this compound on the conversion process of creatine to creatinine within the body. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C9H10N2O2, and its molecular weight is 178.19 g/mol.

Q4: Are there any insights into the three-dimensional structure of this compound and its analogs?

A4: X-ray diffraction studies have revealed that this compound and Ethylthis compound, despite having straight-chain acetylurea groups, adopt a pseudocyclic conformation in their crystalline state. This conformation arises from intramolecular hydrogen bonding within the acetylurea chain. This structural feature positions two electron-donating functional groups in a manner comparable to other anticonvulsants like Diphenylhydantoin. [, ]

Q5: Which organ plays a primary role in the metabolism of this compound?

A5: Research in rats suggests that the liver is the primary site for the breakdown of this compound into metabolites lacking anticonvulsant properties. Conversely, the kidneys do not appear to play a significant role in the metabolism or excretion of this drug. []

Q6: What types of seizures has this compound been found effective against in clinical settings?

A6: Clinical studies have shown this compound to be particularly effective in treating complex partial seizures, particularly in patients with temporal lobe epilepsy who haven't responded well to conventional therapies. [, , , , ]

Q7: Are there any animal models used to study the anticonvulsant activity of this compound?

A7: Yes, the maximal electroshock seizure (MES) test in mice is one model used to assess the anticonvulsant potential of this compound and its analogs. [] Additionally, studies in rats have employed the maximal electroshock model to analyze the effects of this compound on both behavioral and electrographic seizure patterns. []

Q8: What are the major concerns regarding the clinical use of this compound?

A8: Despite its efficacy in certain types of epilepsy, this compound is known for its potential to cause severe and sometimes fatal side effects. These can include but are not limited to, toxic hepatitis, bone marrow suppression, and other potentially life-threatening complications. [, , , ]

Q9: Has this compound been linked to any specific toxicity in cellular models?

A9: Research using human lymphocytes incubated with a drug-metabolizing system suggests that this compound exhibits greater cytotoxicity compared to anticonvulsants with lower clinical toxicity profiles. This toxicity was dependent on the presence of microsomes and amplified by inhibiting epoxide hydrolase. This points towards arene oxide metabolites as potential contributors to this compound's cytotoxicity. []

Q10: What analytical techniques are employed for quantifying this compound in biological samples?

A10: Several methods have been developed for this compound quantification. These include:

- High-performance liquid chromatography (HPLC): This method offers sensitivity and reliability for quantifying this compound in plasma and urine samples. [, ]

- Gas Liquid Chromatography (GLC): This technique provides a rapid and accurate method for determining this compound levels in tablets. []

Q11: Are there any known interferences of this compound with laboratory tests?

A11: Yes, this compound has been shown to interfere with the Jaffé reaction, a common method for measuring creatinine levels. The interference can lead to both falsely elevated and falsely lowered creatinine readings depending on the specific analytical system used. [, ]

Q12: When was this compound first synthesized and recognized for its anticonvulsant properties?

A12: this compound was initially synthesized in 1948. Its anticonvulsant activity was first reported in the late 1940s, and its clinical use for treating epilepsy, particularly psychomotor seizures, emerged in the early 1950s. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B10261.png)

![4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline](/img/structure/B10262.png)

![1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B10282.png)

![3-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B10285.png)